Encequidar Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Encequidar Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encequidar hydrochloride is a first-in-class, minimally absorbed, gut-specific inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestinal epithelium. Its development represents a significant advancement in overcoming multidrug resistance (MDR) for orally administered chemotherapeutic agents. By selectively blocking P-gp in the gastrointestinal tract, encequidar enhances the oral bioavailability of P-gp substrates, most notably paclitaxel, thereby offering a new therapeutic paradigm for patients. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of encequidar hydrochloride.
Introduction
The oral administration of many potent anticancer drugs is hampered by poor bioavailability due to efflux by transmembrane transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is highly expressed on the apical surface of intestinal enterocytes, where it actively pumps a wide range of xenobiotics, including many chemotherapeutic agents, back into the intestinal lumen, thus limiting their systemic absorption. Encequidar hydrochloride (formerly known to as HM30181A) was developed to specifically inhibit this intestinal P-gp-mediated efflux, thereby enabling the oral delivery of drugs that are substrates of this transporter.[1] This document details the scientific journey of encequidar from its discovery to its clinical application.
Discovery and Rationale
The discovery of encequidar was driven by the need for a P-gp inhibitor with a specific pharmacological profile: high potency against P-gp, selectivity for the transporter, and minimal systemic absorption to avoid off-target effects and drug-drug interactions. Researchers at Athenex, Inc. and Hanmi Pharmaceutical Co. Ltd. collaborated on the development of this novel agent. The design strategy focused on modifying existing P-gp inhibitor scaffolds to increase polarity and reduce membrane permeability, thereby confining its action to the gastrointestinal tract. This approach led to the identification of encequidar, a compound that effectively inhibits intestinal P-gp without significant systemic exposure.[1]
Chemical Synthesis
The synthesis of encequidar hydrochloride involves a multi-step process, with the key feature being the construction of the central tetrazole ring. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy has been published and is outlined below.
A key step in the synthesis involves the construction of the tetrazole ring through a reaction of an arenediazonium salt with a tosylhydrazone in pyridine, a method based on previously established procedures.[2] The overall synthesis can be conceptualized as the preparation of two key fragments followed by their coupling and final modification.
Please refer to the following workflow for a visual representation of the synthetic strategy:
Caption: Synthetic workflow for Encequidar Hydrochloride.
Mechanism of Action
Encequidar is a potent and selective inhibitor of P-glycoprotein.[1] P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. In the intestine, this action prevents the absorption of orally administered drugs that are P-gp substrates.
Encequidar binds to P-gp and competitively inhibits its function, thereby preventing the efflux of co-administered drugs like paclitaxel. This leads to increased intracellular concentrations of the drug in the enterocytes and subsequently enhanced absorption into the systemic circulation. Due to its designed physicochemical properties, encequidar itself has very low systemic bioavailability, which confines its P-gp inhibitory activity primarily to the gut wall.
The signaling pathways that regulate the expression of P-gp are complex and involve multiple transcription factors and kinases. While encequidar acts as a direct inhibitor, understanding these pathways is crucial in the broader context of multidrug resistance.
Caption: Mechanism of action of Encequidar and regulation of P-gp.
Experimental Protocols
P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)
A common method to assess P-gp inhibitory activity is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an accumulation of rhodamine 123 and a corresponding increase in fluorescence.
Representative Protocol:
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Cell Culture: Utilize a cell line that overexpresses P-gp (e.g., NCI/ADR-RES) and a corresponding parental cell line with low P-gp expression (e.g., OVCAR-8) as a control. Culture the cells in appropriate media and conditions.
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Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
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Inhibitor Incubation: Pre-incubate the cells with varying concentrations of encequidar hydrochloride or a reference inhibitor (e.g., verapamil) for 1-2 hours at 37°C.
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Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of approximately 5 µM to all wells and incubate for 30-60 minutes at 37°C.[3]
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Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.[3]
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Efflux Period: Add fresh, pre-warmed media (with or without the inhibitor) and incubate for an additional 1-2 hours at 37°C to allow for efflux.[3]
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Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of approximately 485/528 nm.
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Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to controls and determine the IC50 value for encequidar.
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Preclinical and Clinical Data
Preclinical Data
Preclinical studies demonstrated that encequidar is a potent P-gp inhibitor with a high degree of selectivity. In vitro studies using various cell lines confirmed its ability to reverse P-gp-mediated resistance to chemotherapeutic agents. Animal studies showed that co-administration of encequidar with oral paclitaxel significantly increased the bioavailability of paclitaxel.
| Parameter | Value | Species/Cell Line | Reference |
| P-gp Inhibition (IC50) | ~10 nM | Caco-2 cells | [4] |
| Oral Bioavailability | Low (<5%) | Rat | [1] |
| Effect on Oral Paclitaxel Bioavailability | ~10-fold increase | Rat | [4] |
Clinical Data: The KX-ORAX-001 Phase III Trial (NCT02594371)
The pivotal phase III clinical trial, KX-ORAX-001, was a randomized, open-label study that compared the efficacy and safety of oral paclitaxel plus encequidar (oPac+E) versus intravenous paclitaxel (IVPac) in patients with metastatic breast cancer.[5][6]
| Parameter | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVPac) | p-value | Reference |
| Number of Patients (ITT) | 265 | 137 | N/A | [5] |
| Confirmed Overall Response Rate (ORR) | 36% | 23% | 0.01 | [5] |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | 0.046 | [5][7] |
| Median Overall Survival (OS) | 22.7 months | 16.5 months | 0.08 | [5][7] |
Adverse Events of Note:
| Adverse Event | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVPac) | Reference |
| Neuropathy (All Grades) | 17% | 57% | [8] |
| Grade 3 Neuropathy | 1% | 8% | [8] |
| Neutropenia (Grade 4) | Higher | Lower | [7] |
| Gastrointestinal (Diarrhea, Nausea) | Higher | Lower | [7][8] |
The study met its primary endpoint, demonstrating a statistically significant improvement in the overall response rate for the oPac+E arm compared to the IVPac arm.[5] While the combination showed a favorable reduction in neuropathy, it was associated with a higher incidence of gastrointestinal side effects and neutropenia.[5][7][8]
Caption: Clinical trial workflow for the KX-ORAX-001 study.
Conclusion
Encequidar hydrochloride is a novel, gut-specific P-gp inhibitor that enables the oral administration of paclitaxel, a cornerstone of chemotherapy. The discovery and development of encequidar exemplify a targeted approach to overcoming drug delivery challenges. Clinical data have demonstrated that the combination of oral paclitaxel and encequidar offers a superior response rate and a different safety profile, notably with less neuropathy, compared to intravenous paclitaxel in metastatic breast cancer. Further research and clinical development may expand the application of encequidar to other P-gp substrate drugs, potentially transforming the landscape of oral chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ajmc.com [ajmc.com]
- 8. drbreastcancer.com [drbreastcancer.com]
